![molecular formula C15H20O4S B14378873 7,7-Dimethoxy-4-(phenylsulfanyl)-2-oxabicyclo[4.2.0]octan-3-ol CAS No. 90177-48-3](/img/structure/B14378873.png)
7,7-Dimethoxy-4-(phenylsulfanyl)-2-oxabicyclo[4.2.0]octan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7-Dimethoxy-4-(phenylsulfanyl)-2-oxabicyclo[420]octan-3-ol is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethoxy-4-(phenylsulfanyl)-2-oxabicyclo[4.2.0]octan-3-ol typically involves multi-step organic reactions. One common method involves the use of rhodium(I) complexes as catalysts. The preparation of similar bicyclic compounds has been reported using a one-pot procedure starting from terminal aryl alkynes and catalyzed by a rhodium(I) complex . This synthesis proceeds through a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7,7-Dimethoxy-4-(phenylsulfanyl)-2-oxabicyclo[4.2.0]octan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like tetrahydrofuran (THF), and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or hydrocarbons.
Applications De Recherche Scientifique
7,7-Dimethoxy-4-(phenylsulfanyl)-2-oxabicyclo[42
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism by which 7,7-Dimethoxy-4-(phenylsulfanyl)-2-oxabicyclo[4.2.0]octan-3-ol exerts its effects involves its interaction with molecular targets. The phenylsulfanyl group can participate in various chemical reactions, and the bicyclic structure may allow the compound to fit into specific binding sites on enzymes or receptors. This interaction can modulate the activity of these molecular targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[4.2.0]octan-3-ol: A similar compound with a different substitution pattern.
Tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes: Prepared using similar synthetic methods.
Uniqueness
7,7-Dimethoxy-4-(phenylsulfanyl)-2-oxabicyclo[4.2.0]octan-3-ol is unique due to its specific substitution pattern and the presence of both methoxy and phenylsulfanyl groups. This combination of functional groups and the bicyclic structure gives it distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
90177-48-3 |
|---|---|
Formule moléculaire |
C15H20O4S |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
7,7-dimethoxy-4-phenylsulfanyl-2-oxabicyclo[4.2.0]octan-3-ol |
InChI |
InChI=1S/C15H20O4S/c1-17-15(18-2)9-12-11(15)8-13(14(16)19-12)20-10-6-4-3-5-7-10/h3-7,11-14,16H,8-9H2,1-2H3 |
Clé InChI |
GDBDTCUVCSKLOD-UHFFFAOYSA-N |
SMILES canonique |
COC1(CC2C1CC(C(O2)O)SC3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



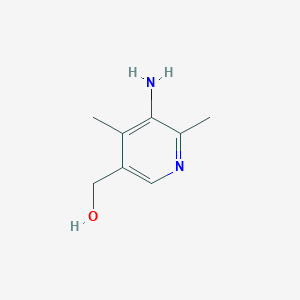
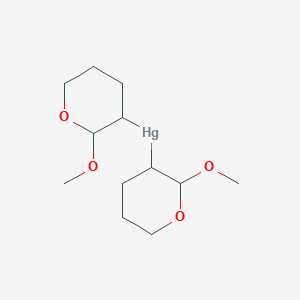
![Ethyl 2-[(acetyloxy)methyl]-3-methylbutanoate](/img/structure/B14378817.png)
![Benzyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B14378823.png)
![4-tert-Butyl-1-[1-(trimethylsilyl)cyclopropyl]cyclohexan-1-ol](/img/structure/B14378827.png)
![N-(3-Methylphenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14378833.png)
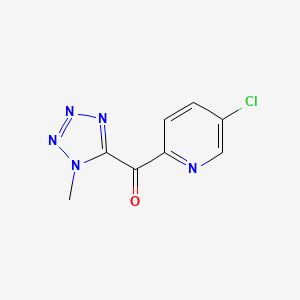
![2-[3-(3-Bromo-2-methoxyphenyl)propoxy]oxane](/img/structure/B14378841.png)


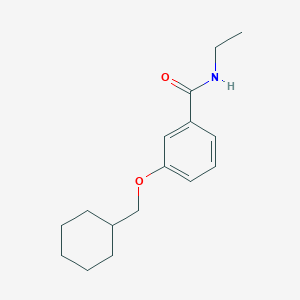
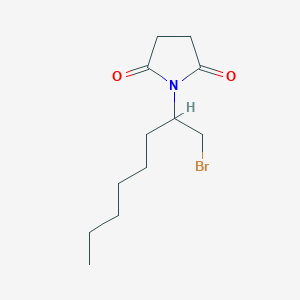
![3-[2-Oxo-2-(pyridin-3-YL)ethyl]-4H-[1,2,4]triazino[3,4-A]phthalazin-4-one](/img/structure/B14378869.png)
